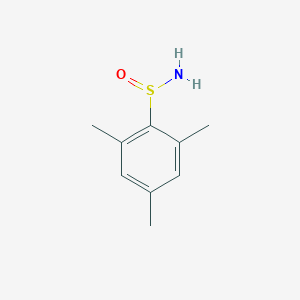

2,4,6-Trimethylbenzenesulfinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethylbenzenesulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-6-4-7(2)9(12(10)11)8(3)5-6/h4-5H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGCVPMEMBXPSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,6 Trimethylbenzenesulfinamide and Its Enantiomers

Conventional Chemical Synthesis Routes

Traditional synthetic approaches to racemic or achiral 2,4,6-trimethylbenzenesulfinamide often rely on foundational reactions of organosulfur chemistry, building the sulfinamide moiety from precursor functional groups.

Strategies from Arylsulfonyl Chlorides

A primary and direct route to sulfinamides involves the reduction of the corresponding arylsulfonyl chloride. For this compound, the synthesis starts with 2,4,6-trimethylbenzenesulfonyl chloride. This precursor is a useful reagent in its own right, often employed to convert hydroxyl groups into better leaving groups. nordmann.global The synthesis of the sulfonyl chloride itself can be achieved from mesitylene.

One established method involves reacting 2,4,6-trimethylbenzenesulfonyl chloride with a suitable reducing agent in the presence of an ammonia (B1221849) source. For instance, the sulfonyl chloride can be treated with a reducing agent like sodium sulfite (B76179) or a phosphine-based reagent, followed by trapping the resulting sulfinyl intermediate with ammonia or an ammonia equivalent to furnish the desired sulfinamide. A general procedure involves adding the arylsulfonyl chloride to a mixture that can generate the sulfinamide directly. orgsyn.org

Grignard Reagent Additions in Sulfinamide Formation

Grignard reagents are pivotal in forming the aryl-sulfur bond, providing a versatile method for synthesizing sulfinamides. acs.org One common strategy does not use the Grignard reagent to add the aryl group to a sulfur-nitrogen species, but rather uses an aryl Grignard reagent to construct a sulfinate intermediate. This sulfinate is then converted to the sulfinamide.

A widely applicable one-pot synthesis involves the addition of an organometallic reagent, such as an aryl Grignard, to a sulfur dioxide surrogate like DABSO (the adduct of 1,4-diazabicyclo[2.2.2]octane and sulfur dioxide). acs.orgorganic-chemistry.org This reaction generates a metal sulfinate. The sulfinate is then activated, often with thionyl chloride, to form a reactive sulfinyl chloride intermediate in situ. acs.org This intermediate is not isolated but is immediately trapped with a nitrogen nucleophile, such as aqueous ammonia, to yield the final sulfinamide. acs.org This method is notable for its operational simplicity, proceeding at room temperature with a relatively short reaction time. acs.orgorganic-chemistry.org

This approach is highly versatile, accommodating a wide range of aryl Grignard reagents, including those with substitution at the para-, meta-, and ortho-positions. acs.org

Enantioselective Synthesis Approaches

The generation of enantiomerically pure sulfinamides is of significant interest due to their application as powerful chiral auxiliaries in asymmetric synthesis. dissertation.comnih.gov Methods to achieve this include biocatalytic processes and substrate-controlled diastereoselective reactions using chiral auxiliaries.

Biocatalytic Resolution via Hydrolases (e.g., Subtilisin E)

Biocatalytic kinetic resolution offers an efficient pathway to optically active sulfinamides. This strategy involves the use of enzymes, typically hydrolases, to selectively react with one enantiomer of a racemic mixture, allowing the other enantiomer to be recovered in high enantiomeric purity.

A successful approach has been the hydrolase-catalyzed resolution of racemic N-acylsulfinamides. dissertation.com In this method, a racemic sulfinamide is first acylated (for example, with a chloroacetyl group). This racemic N-acylsulfinamide is then subjected to enzymatic hydrolysis. Specific hydrolases can selectively cleave the acyl group from one enantiomer, leaving the other N-acylated enantiomer untouched. A proteinase from Bacillus subtilis var. biotecus A has been identified as highly effective for this transformation, demonstrating high enantioselectivity (E > 150) by preferentially hydrolyzing the (R)-N-chloroacetyl-p-toluenesulfinamide. dissertation.com This enzymatic route has been successfully applied to produce enantiopure this compound, which is not readily accessible by other methods. dissertation.com

More recently, a photoenzymatic kinetic resolution strategy has been developed using ene-reductases. acs.orgacs.org These enzymes, when excited by visible light, can be repurposed as "photohydrolases" to achieve the kinetic resolution of aryl sulfinamides with excellent enantioselectivity (up to 99.5:0.5 er). acs.orgacs.org This novel approach proceeds through a nitrogen-centered radical pathway and expands the toolkit for accessing chiral sulfinamides. acs.org

Asymmetric Induction Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis. researchgate.networdpress.com In this approach, a non-chiral starting material is covalently bonded to an enantiomerically pure chiral molecule (the auxiliary). youtube.com The auxiliary then directs a subsequent chemical transformation to occur diastereoselectively, after which it is removed to yield an enantiomerically enriched product. youtube.comresearchgate.net

A highly effective and representative method for the asymmetric synthesis of (S)-(+)-2,4,6-trimethylbenzenesulfinamide uses this principle. orgsyn.org The synthesis begins by reacting an enantiopure amino alcohol, such as (1S,2R)-(+)-aminoindanol, with 2,4,6-trimethylbenzenesulfonyl chloride. This reaction forms a key oxathiazolidine-2-oxide intermediate, where the stereochemistry of the amino alcohol auxiliary controls the conformation of the molecule. orgsyn.org

This chiral intermediate is then treated with an aryl Grignard reagent, specifically 2-mesitylmagnesium bromide. orgsyn.org The chiral auxiliary directs the nucleophilic attack of the Grignard reagent to one face of the sulfur atom, resulting in a diastereoselective ring-opening. This step creates a sulfenate ester with high diastereomeric purity. The final step is the removal of the chiral auxiliary under reductive cleavage conditions, for example using lithium in liquid ammonia or with lithium hexamethyldisilazide (LiHMDS), to release the desired (S)-(+)-2,4,6-trimethylbenzenesulfinamide in high yield and excellent enantiomeric excess. orgsyn.orgacs.org

Table 1: Asymmetric Synthesis of (S)-(+)-2,4,6-Trimethylbenzenesulfinamide using a Chiral Auxiliary This table is based on a representative procedure. orgsyn.org

| Step | Reagents | Product Intermediate | Yield |

| 1. Auxiliary Attachment | (1S,2R)-(+)-Aminoindanol, 2,4,6-Trimethylbenzenesulfonyl chloride | N-sulfonyl-1,2-3-oxathiazolidine-2-oxide intermediate | 81% |

| 2. Diastereoselective Grignard Addition | 2-Mesitylmagnesium bromide | (RS,1S,2R)-(−)-2,4,6-Trimethylbenzenesulfinic Acid 1-(2,4,6-Trimethylbenzenesulfonylamino)-2-Indan-2-Yl Ester | 96.5% |

| 3. Auxiliary Cleavage | Liquid Ammonia, Lithium wire | (S)-(+)-2,4,6-Trimethylbenzenesulfinamide | 92% |

Improved and Scalable Asymmetric Synthesis Protocols

The development of practical, safe, and scalable processes is crucial for the industrial application of chiral sulfinamides. While the chiral auxiliary method described by Senanayake and co-workers is robust orgsyn.org, further improvements often focus on optimizing reaction conditions, minimizing hazardous reagents, and facilitating product isolation for large-scale production.

For bulky sulfinamides like the related tert-butanesulfinamide, scalable processes have been developed that avoid hazardous reagents and harsh conditions often found in earlier methods. acs.org Key improvements include the use of milder reagents for auxiliary cleavage, such as LiHMDS instead of dissolving metal reductions, and optimizing crystallization procedures to isolate the final product with high enantiomeric purity on a multi-kilogram scale. acs.org These principles of process optimization—ensuring mild conditions, operational safety, and efficient purification—are directly applicable to developing improved and scalable protocols for this compound.

Process Optimization for Efficient Production

The efficient production of enantiomerically pure this compound hinges on a well-defined and optimized synthetic protocol. A representative and thoroughly vetted procedure for the asymmetric synthesis of (S)-(+)-2,4,6-trimethylbenzenesulfinamide has been detailed in Organic Syntheses, which serves as a benchmark for an optimized process. orgsyn.org This method, developed by Senanayake and coworkers, employs a multi-step sequence starting from readily available precursors. orgsyn.org

Synthesis of a Chiral Auxiliary Precursor: The process begins with the reaction of (1S,2R)-(−)-cis-1-amino-2-indanol with 2,4,6-trimethylbenzenesulfonyl chloride to form the corresponding sulfonamide, (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-trimethylbenzenesulfonamide. This initial step securely establishes the chiral framework necessary for the subsequent asymmetric induction. The reaction is typically carried out in a biphasic system of ethyl acetate (B1210297) and water, with sodium carbonate acting as the base. orgsyn.org

Formation of the Oxathiazolidine-2-oxide: The resulting sulfonamide is then cyclized using thionyl chloride in tetrahydrofuran (B95107) (THF) at low temperatures. This step yields a key intermediate, a 3-(2,4,6-trimethylbenzenesulfonyl)-3,3a,8,8a-tetrahydro-2H-1-oxa-2λ⁴-thia-3-aza-cyclopenta[a]inden-2-ol. The careful control of temperature during this transformation is critical to ensure high yield and purity of the cyclic product. orgsyn.org

Diastereoselective Grignard Reaction: The pivotal asymmetric step involves the reaction of the oxathiazolidine-2-oxide with a Grignard reagent, specifically 2-mesitylmagnesium bromide. This reaction proceeds with high diastereoselectivity to form an intermediate sulfinic acid ester. The choice of the Grignard reagent is crucial for introducing the mesityl group, and the reaction is performed in THF at -78 °C to maximize stereocontrol. orgsyn.org

Final Cleavage to Yield the Sulfinamide: The final step involves the cleavage of the chiral auxiliary from the sulfinic acid ester to release the desired (S)-(+)-2,4,6-trimethylbenzenesulfinamide. This is achieved by treatment with lithium in liquid ammonia at -78 °C. An alternative workup using lithium bis(trimethylsilyl)amide (LiHMDS) has also been reported, providing a 70% yield on a gram scale. orgsyn.org

The optimization of this process is evident in several aspects of the reported procedure. The use of a recyclable chiral auxiliary, (1S,2R)-(−)-cis-1-amino-2-indanol, makes the process more cost-effective and sustainable. The reaction conditions at each step, including the choice of solvents, reagents, and temperatures, have been fine-tuned to achieve high yields and excellent enantiomeric purity. For instance, the crystallization-induced purification of the initial sulfonamide precursor ensures high purity material proceeds through the synthetic sequence. The detailed procedural notes in the Organic Syntheses protocol highlight the critical parameters that must be controlled for successful and reproducible synthesis on a preparative scale. orgsyn.org

An improved asymmetric synthesis of (S)-(+)-2,4,6-trimethylphenylsulfinamide has also been noted in the literature, underscoring the ongoing efforts to refine its production. researchgate.net Furthermore, the development of high-yielding and practical syntheses for other sulfinamides using similar chiral transfer agents suggests that the principles of this optimized process are broadly applicable. researchgate.net

The following table summarizes the key steps and reported yields for the synthesis of (S)-(+)-2,4,6-Trimethylbenzenesulfinamide as detailed in the optimized Organic Syntheses procedure. orgsyn.org

| Step | Reactant(s) | Reagent(s) | Solvent(s) | Temperature | Product | Yield |

| 1 | (1S,2R)-(−)-cis-1-Amino-2-indanol, 2,4,6-Trimethylbenzenesulfonyl chloride | Sodium carbonate | Ethyl acetate, Water | Ambient | (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-trimethylbenzenesulfonamide | 92% |

| 2 | (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-trimethylbenzenesulfonamide | Thionyl chloride | Tetrahydrofuran | -45 °C | 3-(2,4,6-Trimethylbenzenesulfonyl)-3,3a,8,8a-tetrahydro-2H-1-oxa-2λ⁴-thia-3-aza-cyclopenta[a]inden-2-ol | 95% |

| 3 | 3-(2,4,6-Trimethylbenzenesulfonyl)-3,3a,8,8a-tetrahydro-2H-1-oxa-2λ⁴-thia-3-aza-cyclopenta[a]inden-2-ol | 2-Mesitylmagnesium bromide | Tetrahydrofuran | -78 °C | (RS,1S,2R)-(−)-2,4,6-Trimethylbenzenesulfinic Acid 1-(2,4,6-trimethylbenzenesulfonylamino)-2-indan-2-yl ester | Quantitative (impure) |

| 4 | (RS,1S,2R)-(−)-2,4,6-Trimethylbenzenesulfinic Acid 1-(2,4,6-trimethylbenzenesulfonylamino)-2-indan-2-yl ester | Lithium | Liquid Ammonia, Tetrahydrofuran | -78 °C | (S)-(+)-2,4,6-Trimethylbenzenesulfinamide | 82% |

2,4,6 Trimethylbenzenesulfinamide As a Chiral Auxiliary in Asymmetric Catalysis and Synthesis

Fundamental Principles of Sulfinyl Chiral Auxiliary Design

Chiral sulfinyl compounds, including sulfinamides, are recognized for their utility as versatile auxiliaries in asymmetric synthesis. acs.org The effectiveness of a sulfinamide as a chiral auxiliary stems from several key features. The sulfur atom in the sulfinyl group is a stereogenic center, and its configuration is stable, allowing it to impart chirality to the molecule. nih.gov This sulfinyl group is also electron-withdrawing, which activates adjacent functional groups, such as imines, for nucleophilic attack. wikipedia.orgnih.gov

The design of N-sulfinyl auxiliaries often incorporates a bulky group attached to the sulfur atom. In the case of 2,4,6-trimethylbenzenesulfinamide, the sterically demanding mesityl (2,4,6-trimethylphenyl) group plays a crucial role in directing the approach of incoming nucleophiles. This steric hindrance effectively blocks one face of the reactive C=N double bond in the derived N-sulfinyl imines, forcing the nucleophile to attack from the less hindered face. researchgate.net This leads to a high degree of diastereofacial selectivity. A proposed transition state for such reactions involves a six-membered ring where a metal cation coordinates to both the sulfinyl oxygen and the imine nitrogen, holding the conformation rigid and maximizing the directing effect of the bulky aryl group. wikipedia.org

A significant advantage of the sulfinyl auxiliary is that it can be easily removed under mild acidic conditions after the desired stereocenter has been created, yielding the target chiral amine without racemization. wikipedia.org The ability to recover and reuse the auxiliary adds to its practicality in synthesis. nih.gov

Applications in Asymmetric Imine Chemistry

One of the most prominent applications of this compound is in the asymmetric synthesis of chiral amines through the chemistry of N-sulfinyl imines (also known as sulfinimines). nih.gov These intermediates are powerful electrophiles that undergo highly stereoselective additions.

Chiral N-sulfinyl imines are readily prepared through the condensation of an enantiopure sulfinamide with an aldehyde or ketone. For this compound, this reaction is typically facilitated by a Lewis acid and a dehydrating agent to drive the equilibrium towards the imine product. nih.gov Titanium(IV) ethoxide (Ti(OEt)₄) is a commonly used reagent for this purpose, serving as both a Lewis acid catalyst and an effective water scavenger. nih.goviupac.org The reaction generally proceeds in high yields for a wide range of both aromatic and aliphatic aldehydes, affording the corresponding N-(2,4,6-trimethylbenzenesulfinyl)imines. nih.gov

The N-sulfinyl group activates the imine for 1,2-nucleophilic addition and provides a strong stereodirecting effect, making these additions highly reliable for creating new stereocenters. wikipedia.orgpuc-rio.br The predictable stereochemical outcome is a cornerstone of their utility in asymmetric synthesis.

The addition of organometallic reagents, such as Grignard or organolithium reagents, to N-sulfinyl imines is a versatile method for the asymmetric synthesis of α-branched amines. wikipedia.org The stereoselectivity of these reactions is typically high and can be rationalized by a closed, chair-like six-membered ring transition state. wikipedia.org In this model, the metal cation of the organometallic reagent chelates to both the sulfinyl oxygen and the imine nitrogen. This chelation locks the conformation of the sulfinyl imine, and the bulky 2,4,6-trimethylphenyl group effectively shields one face of the imine, directing the nucleophilic alkyl group to the opposite face. wikipedia.orgnih.gov This process leads to the formation of the corresponding sulfinamide product with a high degree of diastereoselectivity.

While traditional alkylations often rely on highly reactive organometallic reagents requiring stringent conditions, recent advances have utilized visible-light photoredox catalysis for asymmetric radical additions to N-sulfinyl imines. rsc.orgrsc.orgnih.gov This approach offers milder reaction conditions and greater functional group tolerance. researchgate.netrsc.org In this process, a photocatalyst, upon irradiation with visible light, generates an alkyl radical from a suitable precursor. rsc.orgthieme-connect.de This radical then adds to the N-sulfinyl imine. The chiral 2,4,6-trimethylbenzenesulfinyl group once again dictates the stereochemical outcome, providing the addition product with excellent diastereoselectivity. researchgate.net Studies have shown that the mesityl-substituted N-sulfinyl imine provides optimal results, yielding the desired product as a single diastereomer. researchgate.net

| Entry | Radical Precursor | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | N-(isobutyryloxy)phthalimide | 4ca | - | >98:2 |

| 2 | N-(isobutyryloxy)phthalimide (with Mesityl-sulfinyl imine) | 4cb | 80 | >98:2 |

| 3 | N-(Cyclohexanecarbonyloxy)phthalimide | 4d | 85 | >98:2 |

| 4 | Potassium 2-phenylacetate derivative | 4e | 80 | >98:2 |

| 5 | Potassium 3-phenylpropanoate derivative | 4f | 87 | >98:2 |

The aza-Darzens reaction is a method for synthesizing aziridines, which are valuable three-membered nitrogen-containing heterocycles. researchgate.netjchemlett.com The reaction involves the coupling of an imine with an α-halo-substituted carbanion equivalent. When enantiopure N-sulfinyl imines derived from this compound are used, this reaction proceeds with high stereocontrol to produce chiral N-sulfinyl aziridines. nih.gov For example, the reaction of an N-(2,4,6-trimethylphenylsulfinyl)imine with lithium diethyl iodomethylphosphonate has been shown to afford a single diastereomer of the corresponding N-sulfinylaziridine 2-phosphonate. nih.gov The chiral auxiliary directs the nucleophilic attack and subsequent ring closure, establishing the stereochemistry of the resulting aziridine (B145994) ring. nih.govdrexel.edu Subsequent removal of the sulfinyl group provides access to enantiopure aziridine derivatives. nih.gov

| Imine Substrate (R-group) | Reagent | Product | Diastereoselectivity | Yield |

|---|---|---|---|---|

| Aryl, Alkyl | Lithium diethyl iodomethylphosphonate | N-sulfinylaziridine 2-phosphonate | Single diastereomer | Not specified |

Stereoselective Nucleophilic Additions to N-Sulfinyl Imines

Vinylogous Mannich Reactions

The vinylogous Mannich reaction is a powerful carbon-carbon bond-forming reaction that provides access to valuable γ-amino carbonyl compounds and related structures. The use of chiral N-sulfinyl imines as electrophiles in this reaction can induce high levels of stereoselectivity. While the broader class of N-sulfinyl imines is utilized in such transformations, specific examples detailing the application of imines derived from this compound in vinylogous Mannich reactions are not extensively documented in a manner that allows for a detailed summary of their performance and scope. The steric bulk of the mesityl group is anticipated to play a significant role in the facial selectivity of nucleophilic attack by silyl (B83357) enol ethers or other vinylogous nucleophiles, but specific research dedicated to this auxiliary in this context remains a niche area.

Enantioselective Synthesis of α-Amino Acids and Derivatives

The synthesis of enantiomerically pure α-amino acids and their derivatives is of paramount importance in medicinal chemistry and chemical biology. One of the most successful strategies involves the diastereoselective addition of nucleophiles to chiral N-sulfinyl imines. This approach has been widely used with other auxiliaries, such as tert-butanesulfinamide, in reactions like the Strecker synthesis or additions of enolates to afford α-amino acid precursors.

However, the application of this compound for the express purpose of synthesizing α-amino acids is not a widely reported methodology. General methods for amino acid synthesis using sulfinimines have been reviewed, but examples that specifically leverage the 2,4,6-trimethylphenylsulfinyl group to control stereochemistry in the synthesis of this particular class of compounds are not prominent in the literature. psu.edu

Diastereoselective and Enantiodivergent Applications

The 2,4,6-trimethylbenzenesulfinyl group has demonstrated significant utility in directing diastereoselective transformations, where its steric hindrance effectively shields one face of the corresponding N-sulfinyl imine, leading to highly controlled nucleophilic additions.

A notable example of high diastereoselectivity is the aza-Darzens reaction for the synthesis of aziridines. The reaction of (S)-(+)-N-(benzylidene)-2,4,6-trimethylphenylsulfinamide with lithium diethyl iodomethylphosphonate results in the formation of a single diastereomer of the corresponding aziridine 2-phosphonate. nih.gov This transformation highlights the powerful stereodirecting effect of the mesityl group, which dictates the trajectory of the incoming nucleophile to produce the product with excellent stereocontrol. nih.gov

Another significant application is in the synthesis of isoquinoline (B145761) alkaloids. In a concise enantioselective synthesis of (S)-(-)-xylopinine, a key step involves the addition of a laterally lithiated derivative of o-tolunitrile (B42240) to an enantiopure N-sulfinyl imine. researchgate.netnih.gov This addition proceeds with a high degree of diastereoselectivity to create the crucial C-C bond and set the stereocenter of the target alkaloid framework. The sulfinyl auxiliary is later removed, having fulfilled its role in chirality transfer.

| Reaction | Reactants | Product | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Aza-Darzens Reaction | (S)-(+)-N-(benzylidene)-2,4,6-trimethylphenylsulfinamide + Lithium diethyl iodomethylphosphonate | Aziridine 2-phosphonate | Single diastereomer | nih.gov |

| Addition to Sulfinimine | (S)-(E)-N-(3,4-dimethoxyphenethyl)-2,4,6-trimethylbenzenesulfinimine + Lithiated o-tolunitrile | Tetrahydroisoquinoline precursor | 2:1 | nih.gov |

Enantiodivergent Control

Enantiodivergent synthesis refers to a strategy where a single chiral auxiliary can be used to produce either enantiomer of a product by modifying the reaction conditions or the synthetic route. This approach is highly efficient and synthetically desirable. For instance, in the chemistry of N-sulfinyl imines derived from tert-butanesulfinamide, the reduction of a ketimine can yield amines of opposite configurations depending on the choice of reducing agent (e.g., NaBH₄ versus L-Selectride). acs.org This provides access to both product enantiomers from a single chiral precursor.

While this powerful strategy is established for other sulfinamides, specific and well-documented examples of enantiodivergent protocols that begin with this compound are not widely reported in the scientific literature. The development of such methods would further enhance the synthetic utility of this sterically demanding chiral auxiliary.

Advanced Analytical and Characterization Techniques for 2,4,6 Trimethylbenzenesulfinamide and Its Derivatives

Spectroscopic Methods for Enantiomeric Purity Determination

Determining the enantiomeric excess (ee) of a chiral compound is fundamental to assessing the success of an asymmetric synthesis. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), offer powerful tools for this purpose, often involving the use of chiral derivatizing agents to convert enantiomers into distinguishable diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Derivatization (e.g., ¹H, ¹⁹F NMR)

NMR spectroscopy is a premier technique for determining the enantiomeric purity of sulfinamides, including 2,4,6-trimethylbenzenesulfinamide, through a process known as chiral derivatization. nih.gov Since enantiomers are indistinguishable in an achiral solvent by NMR, they are first reacted with a single enantiomer of a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for their differentiation and quantification.

A highly effective method involves a three-component derivatization protocol where the sulfinamide is treated with a 2-formylphenylboronic acid template and an enantiopure diol, such as pinanediol. acs.org This reaction forms a pair of diastereomeric sulfiniminoboronate esters. acs.org The differing spatial arrangements of these diastereomers lead to distinct chemical shifts (δ) for specific protons, most notably the imine proton. acs.org By integrating the signals corresponding to each diastereomer in the ¹H NMR spectrum, the diastereomeric ratio can be calculated, which directly reflects the enantiomeric purity of the original sulfinamide. acs.org

For enhanced resolution and sensitivity, ¹⁹F NMR spectroscopy can be employed when a fluorinated derivatizing agent is used. bath.ac.uk The wide chemical shift range and high sensitivity of the ¹⁹F nucleus often lead to better-resolved signals for the diastereomers, facilitating more accurate quantification. bath.ac.uk This approach has been successfully used to assess the enantiomeric excess of a variety of S-chiral sulfinamides. acs.org The difference in chemical shifts between the diastereomeric signals (Δδ) is a key parameter in these analyses. acs.org

Table 1: Example ¹H NMR Chemical Shift Differences in Chiral Derivatization of Sulfinamides

| Sulfinamide Analyte | Chiral Derivatizing Agent | Diastereomer 1 Imine Proton (δ, ppm) | Diastereomer 2 Imine Proton (δ, ppm) | Chemical Shift Difference (ΔδH, ppm) |

| tert-Butanesulfinamide | (1R,2R,3S,5R)-Pinanediol | 8.55 | 8.46 | -0.09 |

| Phenylsulfinamide | (1R,2R,3S,5R)-Pinanediol | 8.62 | 8.58 | -0.04 |

Data is illustrative and based on findings for similar sulfinamides.

Chiral Chromatography (e.g., HPLC) for Enantioseparation

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the direct separation of enantiomers. chromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the analyte, leading to different retention times and thus, separation. chiralpedia.com

For sulfinamides and related compounds, polysaccharide-based CSPs are particularly effective. researchgate.net These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves and cavities of the polysaccharide structure.

The separation can be performed in different modes:

Normal-Phase Mode: Utilizes non-polar mobile phases like hexane (B92381) and an alcohol modifier (e.g., isopropanol). This mode is often successful for the separation of sulfinamides.

Reversed-Phase Mode: Employs polar mobile phases, such as mixtures of water or buffers with acetonitrile (B52724) or methanol. This is suitable for more polar derivatives. chromatographyonline.com

Polar Organic Mode: Uses polar organic solvents like ethanol (B145695) or acetonitrile as the mobile phase.

The choice of mobile phase and CSP is critical and is often determined through a screening process to achieve optimal resolution. chromatographyonline.com Detection is typically performed using a UV detector. The enantiomeric excess is determined by comparing the integrated peak areas of the two separated enantiomers.

Table 2: Example Chiral HPLC Conditions for Sulfinamide Separation

| Parameter | Condition |

| Column (CSP) | Chiralcel OD-H (Cellulose-based) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Analyte Example | (S)-2,4,6-Trimethylbenzenesulfinamide |

Conditions are representative for the class of compounds.

Mass Spectrometry for Structural Confirmation of Synthetic Intermediates and Products

Mass spectrometry (MS) is an indispensable tool for confirming the identity and structure of newly synthesized compounds, including the intermediates and final products in the synthesis of this compound and its derivatives. nih.gov It provides information about the molecular weight and elemental composition of a molecule.

High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the unambiguous determination of the elemental formula of the compound, as very few combinations of atoms will have a specific measured mass.

For sulfinamides and their derivatives, which are often polar and non-volatile, "soft" ionization techniques are preferred to prevent fragmentation during the ionization process. Electrospray Ionization (ESI) is a common choice, where the sample in solution is sprayed into the mass spectrometer, generating intact protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

Tandem mass spectrometry (MS/MS) can provide further structural information. In this technique, the molecular ion of interest is selected and then fragmented by collision with an inert gas. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms within the molecule. usda.gov This is crucial for verifying the structure of synthetic intermediates along a reaction pathway.

Derivatization Strategies for Enhanced Analytical Detection (e.g., GC/MS, MALDI-MS)

For certain analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often a necessary step to improve the analyte's properties for analysis. jfda-online.com GC requires compounds to be volatile and thermally stable, which is often not the case for molecules with polar functional groups containing active hydrogens, such as the amide (-NH₂) group in this compound. gcms.cz

Derivatization chemically modifies the analyte to:

Increase Volatility: By replacing polar -NH and -OH groups with non-polar groups, the boiling point of the compound is lowered. youtube.com

Improve Thermal Stability: The resulting derivatives are often less prone to degradation at the high temperatures used in the GC injection port and column. jfda-online.com

Enhance Chromatographic Properties: Derivatization can lead to sharper, more symmetrical peaks, improving resolution and sensitivity. gcms.cz

Common derivatization strategies applicable to the amide group of this compound include:

Silylation: This is one of the most common methods, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.gov

Acylation: This involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl). Fluorinated acylating agents are particularly useful as they can enhance detection sensitivity with an electron capture detector (ECD).

The choice of derivatizing reagent depends on the specific functional groups present in the molecule and the analytical requirements. gcms.cz Following derivatization, the sample can be analyzed by GC-MS, where the gas chromatograph separates the derivatized analyte from other components before it enters the mass spectrometer for detection and structural confirmation.

Mechanistic Investigations and Computational Studies of 2,4,6 Trimethylbenzenesulfinamide Reactions

Elucidation of Stereochemical Pathways and Transition State Geometries

The stereochemical course of reactions involving sulfinamides like 2,4,6-trimethylbenzenesulfinamide is largely dictated by the chiral axis of the S-N bond. wikipedia.org The presence of bulky substituents, such as the 2,4,6-trimethylphenyl (mesityl) group, creates significant steric hindrance that influences the approach of reagents and stabilizes specific transition state geometries. This steric effect is crucial for achieving high diastereoselectivity in many of its applications as a chiral auxiliary.

Computational studies, often employing Density Functional Theory (DFT), have been used to model the transition states of reactions. For instance, in the S-arylation of sulfinamides with strained intermediates like arynes, calculations can predict the preferred reaction pathway. These models help rationalize why S-arylation is favored over N-arylation. chemrxiv.org The geometry of the transition state reveals the specific interactions, such as hydrogen bonding or steric repulsions, that determine the stereochemical outcome. The analysis of diastereomeric transition states often explains the high levels of stereocontrol observed experimentally.

Theoretical Studies on Sulfur-Nitrogen Bonding and Reactivity

The nature of the sulfur-nitrogen bond in sulfinamides has been a subject of considerable theoretical investigation. chemrxiv.orgresearchgate.net Early theories suggested the possibility of π-bonding contributions between sulfur and nitrogen, but more recent studies combining X-ray absorption spectroscopy (XAS) and DFT calculations have challenged this view. chemrxiv.org

These advanced analyses indicate that the S-N bond in sulfinamides, as well as in related sulfonamides and sulfenamides, has essentially no π-bonding character involving the sulfur 3p orbitals. chemrxiv.org The rotational barriers around the S-N bond, which can be significant (ranging from 12-20 kcal/mol), are now understood to be primarily due to steric repulsion and electrostatic interactions rather than the breaking of a π-bond. chemrxiv.orgwikipedia.orgresearchgate.net

Theoretical calculations show that upon rotation around the S-N bond, the bond length elongates slightly, by approximately 4 picometers in sulfinamides. chemrxiv.org This structural change is less pronounced than in sulfenamides (~6 pm) and more so than in sulfonamides (~2 pm), but it does not signify substantial differences in the fundamental nature of the S-N bond across these conformers. chemrxiv.org The reactivity of the sulfinamide is influenced by the charge distribution, with the sulfur atom being the more electrophilic center and the nitrogen atom acting as a nucleophile, a characteristic that is modulated by the substituents on both atoms. chemrxiv.orgwikipedia.org

Computational Modeling of Chiral Recognition and Enantioselectivity

Computational modeling has become an indispensable tool for understanding how chiral sulfinamides like (R)- or (S)-2,4,6-trimethylbenzenesulfinamide impart enantioselectivity in asymmetric synthesis. These models are particularly useful in studying reactions where the sulfinamide acts as a chiral auxiliary, directing the stereochemical outcome of bond formations at a prochiral center.

DFT calculations are employed to model the diastereomeric transition states that lead to the formation of the major and minor enantiomers of the product. By comparing the calculated activation energies (ΔG‡) of these competing pathways, researchers can predict the enantiomeric excess (ee) of a reaction with remarkable accuracy. These models can account for subtle non-covalent interactions, such as C-H···π interactions or hydrogen bonds, between the chiral auxiliary and the reactants in the transition state, which are often the origin of high enantioselectivity. The bulky mesityl group of this compound plays a critical role in creating a well-defined and sterically demanding chiral pocket, forcing the substrate to adopt a specific orientation in the transition state.

Kinetic and Thermodynamic Parameters in Reaction Mechanisms

Kinetic and thermodynamic parameters, often derived from computational studies, provide a quantitative understanding of the reaction mechanisms involving this compound. These parameters help to construct a complete energy profile for a reaction, identifying the rate-determining step and the relative stability of intermediates and products.

For example, in the chemoselective S-arylation of sulfinamides, computational analysis of the free energy barriers (ΔG‡) can explain the observed reactivity. In one study, the free energy barrier difference (ΔΔG‡) between S-arylation and a competing N-arylation pathway was calculated to be 3.2 kcal/mol, indicating a strong preference for the reaction to occur at the sulfur atom. chemrxiv.org Such calculations support experimental observations that S-arylation is the exclusive pathway under mild, neutral conditions, as the intrinsic nucleophilicity of the sulfur atom drives the reaction forward. chemrxiv.org

Below is a table summarizing representative computational data for sulfinamide reactions.

| Parameter | System/Reaction | Value | Significance |

| Rotational Barrier (S-N bond) | General Sulfinamides | 12-20 kcal/mol | Indicates significant hindrance to free rotation, contributing to conformational rigidity. wikipedia.org |

| S-N Bond Elongation (during rotation) | General Sulfinamides | ~4 pm | Reflects structural changes during conformational shifts. chemrxiv.org |

| Free Energy Barrier Difference (ΔΔG‡) | S- vs. N-arylation of a sulfinamide | 3.2 kcal/mol | Quantifies the high chemoselectivity for S-arylation over N-arylation. chemrxiv.org |

These computational and mechanistic investigations collectively enhance the understanding of this compound's reactivity and its effectiveness as a stereodirecting group, guiding the design of new and more efficient asymmetric transformations.

Synthetically Relevant Derivatives and Their Advanced Applications

Synthesis of Chiral Amino Phosphonates and Azirines

The chiral sulfinyl group derived from 2,4,6-trimethylbenzenesulfinamide acts as a powerful chiral auxiliary in the asymmetric synthesis of nitrogen-containing phosphorus compounds. A key strategy involves the diastereoselective reaction of N-sulfinylimines, which are readily prepared from the parent sulfinamide, to create stereochemically rich intermediates that can be further transformed into valuable final products.

Enantiopure α-amino phosphonates, which are significant phosphorus analogues of α-amino acids with diverse biological activities, can be synthesized effectively using (S)-(+)-2,4,6-trimethylbenzenesulfinamide. The synthesis pathway proceeds through the formation of an intermediate N-sulfinylaziridine 2-phosphonate.

The initial step involves an aza-Darzens reaction between an enantiopure N-(2,4,6-trimethylphenylsulfinyl)imine and the lithium salt of a halomethylphosphonate, such as lithium diethyl iodomethylphosphonate. nih.gov This reaction proceeds with high diastereoselectivity to afford a single diastereomeric N-sulfinylaziridine 2-phosphonate. nih.gov The bulky 2,4,6-trimethylphenyl (mesityl) group on the sulfinyl auxiliary effectively directs the incoming nucleophile to the face opposite to it, thus controlling the stereochemistry of the newly formed stereocenters.

The key intermediates in the synthesis of α-amino phosphonates described above are chiral aziridine-2-phosphonates. The asymmetric synthesis of these strained three-membered rings is a notable application of this compound. nih.gov The aza-Darzens reaction of enantiopure N-(2,4,6-trimethylphenylsulfinyl)imines with lithium diethyl iodomethylphosphonate yields N-sulfinylaziridine 2-phosphonates as single diastereomers. nih.gov

The reaction's success hinges on the high stereocontrol exerted by the (S)-(+)-2,4,6-trimethylphenylsulfinyl auxiliary. After the cyclization, the auxiliary can be cleanly removed by treatment with a Grignard reagent like methylmagnesium bromide (MeMgBr), furnishing the corresponding chiral NH-aziridine 2-phosphonate building blocks. nih.gov These aziridine (B145994) phosphonates are valuable chiral synthons, serving as precursors not only to α-amino phosphonates but also to other functionalized aminophosphorus derivatives through various ring-opening reactions. researchgate.net

Table 1: Asymmetric Synthesis of N-Sulfinylaziridine 2-Phosphonates This table is interactive. You can sort and filter the data.

| Aldehyde Precursor (R group) | N-Sulfinylaziridine Product | Yield (%) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| 4-MeOC₆H₄CHO | Diethyl (2S,3R)-2-(4-methoxyphenyl)-1-((S)-2,4,6-trimethylphenylsulfinyl)aziridine-2-phosphonate | 75 | >99:1 | nih.gov |

| 4-ClC₆H₄CHO | Diethyl (2S,3R)-2-(4-chlorophenyl)-1-((S)-2,4,6-trimethylphenylsulfinyl)aziridine-2-phosphonate | 85 | >99:1 | nih.gov |

| PhCH=CHCHO | Diethyl (2S,3R)-2-styryl-1-((S)-2,4,6-trimethylphenylsulfinyl)aziridine-2-phosphonate | 70 | >99:1 | nih.gov |

| (CH₃)₂CHCHO | Diethyl (2S,3R)-2-isopropyl-1-((S)-2,4,6-trimethylphenylsulfinyl)aziridine-2-phosphonate | 65 | >99:1 | nih.gov |

Preparation of Complex Sulfonamide-Containing Scaffolds

The sulfonamide functional group is a cornerstone in medicinal chemistry and material science. smolecule.com Derivatization of this compound or its corresponding sulfonyl chloride allows for the construction of sterically hindered and structurally complex sulfonamides, including those with unique forms of chirality.

A significant advancement in synthetic chemistry is the creation of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. The catalytic enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides represents a sophisticated application of modern catalysis. nih.gov While not directly starting from the sulfinamide, the core sulfonamide structure in these targets often requires a bulky sulfonyl group, such as a 2,4,6-trimethylbenzenesulfonyl (mesitylsulfonyl) group, to provide the necessary steric hindrance to restrict rotation and stabilize the axial chirality. nordmann.globalnist.gov

The key transformation is a palladium-catalyzed N-allylation of secondary sulfonamides bearing a 2,6-disubstituted phenyl group on the nitrogen atom. nih.govnih.gov This reaction, often a Tsuji-Trost type allylation, proceeds with high enantioselectivity when a chiral palladium catalyst, such as one derived from the (S,S)-Trost ligand, is employed. nih.gov The reaction of allyl acetate (B1210297) with a pre-formed anion of the N-(2,6-disubstituted-phenyl)sulfonamide affords the N-C axially chiral N-allylated product in good yields and with high enantiomeric excess (ee). nih.govnih.gov The rotational stability of the resulting N-C bond is crucial, and the presence of two ortho substituents on the phenyl ring is a key design feature. nih.gov

Table 2: Enantioselective N-Allylation for N-C Axial Chirality This table is interactive. You can sort and filter the data.

| Substrate (Sulfonamide) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| N-(2-Arylethynyl-6-methylphenyl)tosylamide | (S,S)-Trost ligand-(allyl-PdCl)₂ | up to 82 | up to 92 | nih.gov |

| N-(2-Iodo-6-phenylphenyl)tosylamide | (S,S)-Trost ligand-(allyl-PdCl)₂ | 10 | 10 | nih.gov |

| N-(2-tert-Butyl-6-methylphenyl)tosylamide | (S,S)-Trost ligand-(allyl-PdCl)₂ | 58 | 10 | nih.gov |

Ligand Design in Coordination Chemistry for Material Science Applications

The structural features of this compound and its derivatives make them intriguing candidates for ligand design in coordination chemistry. The combination of a hard nitrogen donor atom, a chiral sulfur center (in the sulfinamide), and a bulky, rigid 2,4,6-trimethylphenyl (mesityl) group provides a versatile platform for creating ligands with tailored steric and electronic properties.

While the direct use of this compound as a ligand is not extensively documented, related sulfinyl and sulfonamide compounds are known to act as ligands in asymmetric catalysis and material science. acs.orgjsynthchem.com The mesityl group, in particular, is frequently incorporated into ligand scaffolds to enforce specific coordination geometries and to create well-defined pockets around a metal center. For instance, mesitylene-anchored tris-thiophenolate ligands have been used to synthesize unusual uranium(V) oxo complexes, where the ligand's steric profile dictates the final molecular geometry. acs.org Similarly, the mesityl group is a component in N-heterocyclic carbene (NHC) ligands used to create luminescent coinage metal complexes with potential applications in optoelectronic materials. researchgate.net

The design of chiral ligands based on the this compound framework could lead to new catalysts for asymmetric transformations. The sulfinamide moiety itself can coordinate to a metal, and the chirality at the sulfur atom can induce enantioselectivity in catalytic reactions. Furthermore, the functionalization of the amine or the aromatic ring could lead to multidentate ligands capable of forming stable and well-defined coordination complexes with transition metals, with potential applications in materials science, such as in the development of new sensors or photoluminescent materials. smolecule.comsapub.org

Future Perspectives and Emerging Research Directions

Development of Next-Generation Sulfinamide-Based Chiral Catalysts

The quest for more efficient and selective chiral catalysts is a continuous endeavor in organic chemistry. nih.gov Researchers are actively designing and synthesizing novel catalysts derived from 2,4,6-trimethylbenzenesulfinamide to achieve higher catalytic activity, broader substrate scope, and enhanced stereocontrol. These next-generation catalysts often feature modular designs, allowing for fine-tuning of steric and electronic properties to suit specific transformations. orgsyn.orgnih.gov

Recent developments have seen the creation of bifunctional catalysts where the sulfinamide moiety is combined with other catalytic groups, such as ureas or phosphines. nih.gov This synergistic approach can lead to catalysts with unique reactivity and the ability to control complex stereochemical outcomes. The development of such advanced catalysts is crucial for the synthesis of complex molecules with multiple stereocenters, a common feature in many modern drug candidates.

Expansion into Novel Asymmetric Transformations and Reaction Classes

The utility of this compound and its derivatives is continuously expanding beyond traditional applications. Scientists are exploring their use in a variety of new asymmetric transformations, pushing the boundaries of what is possible in stereoselective synthesis. acs.orgacs.org This includes their application in photoredox catalysis, where visible light is used to drive chemical reactions, opening up new avenues for bond formation under mild conditions. researchgate.netorganic-chemistry.org

Furthermore, sulfinamide-derived auxiliaries and catalysts are being employed in novel reaction classes such as the asymmetric synthesis of complex cyclic sulfinamides, which can serve as valuable building blocks for further synthetic manipulations. acs.org The development of crossover reactions involving sulfinamides also presents a novel strategy for creating dynamic combinatorial libraries, which can accelerate the discovery of new ligands and functional molecules. nih.gov These advancements are significantly broadening the synthetic chemist's toolkit for constructing chiral molecules with high precision.

Integration with Flow Chemistry and Green Chemistry Principles

In an era increasingly focused on sustainability, the integration of this compound chemistry with green and flow chemistry principles is a key research direction. scilit.comunibe.chrsc.org Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than a batch-wise process, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.orgresearchgate.netmit.edu

The application of flow chemistry to the synthesis and use of sulfinamides and their derivatives is an active area of research. researchgate.netnih.govresearchgate.net This approach can lead to more efficient and environmentally friendly processes by minimizing solvent usage, reducing reaction times, and enabling the use of immobilized catalysts that can be easily recovered and recycled. rsc.org The development of sustainable synthetic routes to sulfinamides themselves is also a priority, with methods utilizing electrochemical synthesis or starting from abundant materials like thiols gaining traction. acs.orgrsc.org

Advanced Computational Chemistry for Rational Design of Sulfinamide Reagents

Computational chemistry has become an indispensable tool for the rational design of new and improved sulfinamide-based reagents and catalysts. nih.gov By using techniques such as Density Functional Theory (DFT), chemists can model reaction mechanisms, predict stereochemical outcomes, and understand the non-covalent interactions that govern catalyst performance. nih.govresearchgate.netresearchgate.net

These computational studies provide valuable insights that guide experimental work, saving time and resources by focusing on the most promising catalyst designs. researchgate.net For instance, computational modeling can help in understanding the subtle electronic and steric effects that influence the enantioselectivity of a reaction, allowing for the targeted modification of the sulfinamide ligand to enhance its performance. nih.gov The synergy between computational and experimental chemistry is expected to accelerate the development of highly effective and selective sulfinamide-based systems for asymmetric synthesis.

Q & A

Q. What are the standard synthetic routes for 2,4,6-Trimethylbenzenesulfinamide?

Methodological Answer: The synthesis of this compound typically involves condensation reactions. A high-throughput approach uses aldehydes and Sn-based reagents in toluene/DMF (10:1) with Cs₂CO₃ as a base. For example, 0.25 M solutions of the sulfinamide and aldehyde are combined in toluene/DMF, followed by solvent removal under nitrogen and addition of Cs₂CO₃ (40 mg per vial) . Another method involves reacting acetaldehyde with (+)-2,4,6-trimethylbenzenesulfinamide in CH₂Cl₂ using Ti(OEt)₄ as a catalyst, achieving 88% yield after purification via flash chromatography (EtOAc/hexane, 3:7) .

Table 1: Reaction Conditions for Sulfinamide Synthesis

| Reagent | Solvent | Catalyst/Base | Yield | Reference |

|---|---|---|---|---|

| Aldehydes | Toluene/DMF | Cs₂CO₃ | Not reported | |

| Acetaldehyde | CH₂Cl₂ | Ti(OEt)₄ | 88% |

Q. How is this compound characterized after synthesis?

Methodological Answer: Characterization relies on spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Assign peaks for aromatic protons (e.g., δ 6.84 ppm for methyl-substituted benzene) and methyl groups (δ 2.45–2.26 ppm) .

- IR Spectroscopy : Key stretches include S=O (1086 cm⁻¹) and C-N (1456 cm⁻¹) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at 210.0953) .

- Chiral Analysis : Optical rotation ([α]²⁰_D +311.5) to verify enantiopurity .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Based on safety

- Hazards : Skin/eye irritation (Category 2), respiratory irritation (Category 3) .

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of contact, rinse with water for 15 minutes and seek medical attention .

Advanced Questions

Q. How can diastereoselectivity in sulfinimine formation be optimized using this compound?

Methodological Answer: Diastereoselectivity depends on steric and electronic factors:

- Catalyst Choice : Ti(OEt)₄ enhances imine formation efficiency (88% yield) .

- Solvent Systems : Polar aprotic solvents (e.g., CH₂Cl₂) stabilize intermediates, improving selectivity .

- Substrate Design : Bulky aldehydes (e.g., tert-butane derivatives) increase selectivity by restricting transition-state conformations .

Q. What stability challenges arise with this compound, and how are they mitigated?

Methodological Answer:

Q. How is this compound applied in asymmetric synthesis of pharmaceuticals?

Methodological Answer: The compound serves as a chiral auxiliary in synthesizing enantiopure intermediates:

- Case Study : Synthesis of (S)-(-)-α-(N-tosyl)aminopropiophenone, a precursor to cathinone alkaloids, via sulfinimine addition to 2-lithio-1,3-dithiane. Diastereoselectivity reached >95% using tert-butane-derived sulfinimines .

- Mechanism : The sulfinamide’s rigid mesityl group enforces facial selectivity during nucleophilic additions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.